molecular formula C10H10N2O2 B13917776 3-Amino-7-methyl-2-benzofurancarboxamide

3-Amino-7-methyl-2-benzofurancarboxamide

Cat. No.: B13917776
M. Wt: 190.20 g/mol
InChI Key: WMHLVQBFFOIVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7-methyl-2-benzofurancarboxamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an amino group at the 3-position and a methyl group at the 7-position of the benzofuran ring, along with a carboxamide group, makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methyl-2-benzofurancarboxamide can be achieved through several methods. One common approach involves the use of microwave-assisted synthesis. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to 3-aminobenzo[b]thiophenes . This method can be adapted for the synthesis of this compound by using appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methyl-2-benzofurancarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-7-methyl-2-benzofurancarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-7-methyl-2-benzofurancarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the benzofuran ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-benzofurancarboxamide: Lacks the methyl group at the 7-position.

    7-Methyl-2-benzofurancarboxamide: Lacks the amino group at the 3-position.

    2-Benzofurancarboxamide: Lacks both the amino and methyl groups.

Uniqueness

3-Amino-7-methyl-2-benzofurancarboxamide is unique due to the presence of both the amino and methyl groups, which can enhance its biological activity and specificity compared to similar compounds. The combination of these functional groups allows for more diverse interactions with molecular targets, making it a valuable compound for scientific research .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-amino-7-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C10H10N2O2/c1-5-3-2-4-6-7(11)9(10(12)13)14-8(5)6/h2-4H,11H2,1H3,(H2,12,13)

InChI Key

WMHLVQBFFOIVQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.